molecular formula C14H22N2 B12862766 N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine

N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B12862766
M. Wt: 218.34 g/mol
InChI Key: KZLUNGOQTPHFHT-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine is a chemical compound with the CAS Number 827327-09-3 and a molecular formula of C14H22N2 . It has a molecular weight of approximately 218.34 g/mol . This compound features a pyrrolidine ring linked via an ethylamine chain to a 4-methylbenzyl group, a structure common in various pharmacological research contexts. The broader class of pyrrolidine derivatives is recognized for its significant presence in medicinal chemistry, with documented activities including potential analgesic and anti-inflammatory properties . Other structurally related compounds containing the pyrrolidine moiety have been studied for their interactions with neurological targets, such as monoamine transporters . Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules or for exploring structure-activity relationships in drug discovery programs. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C14H22N2/c1-13-4-6-14(7-5-13)12-15-8-11-16-9-2-3-10-16/h4-7,15H,2-3,8-12H2,1H3

InChI Key

KZLUNGOQTPHFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Reductive Amination:

Industrial Production:

  • While 4-MeO-PBP is not produced industrially on a large scale, it is synthesized in research laboratories for scientific investigations and recreational use.

Chemical Reactions Analysis

Reactions:

  • Oxidation
    • 4-MeO-PBP can undergo oxidation reactions, leading to the formation of various metabolites.
    • Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction
    • Reduction of the pyrrolidine ring can yield secondary amines or other derivatives.
    • Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
  • Substitution
    • Nucleophilic substitution reactions can occur at the benzyl position.
    • Reagents such as alkyl halides or acyl chlorides can be used.

Major Products:

  • The major products of these reactions include various derivatives of 4-MeO-PBP, each with distinct pharmacological properties.

Scientific Research Applications

Chemistry:

  • 4-MeO-PBP serves as a valuable research tool for studying structure-activity relationships (SAR) within the phenethylamine class.
  • Researchers investigate its binding affinity to serotonin, dopamine, and norepinephrine receptors.

Biology and Medicine:

  • Limited studies suggest potential antidepressant effects due to its interaction with monoamine transporters.
  • its safety profile and long-term effects remain poorly understood.

Industry:

  • 4-MeO-PBP is not used industrially due to its psychoactive properties and lack of established therapeutic applications.

Mechanism of Action

  • 4-MeO-PBP likely exerts its effects by modulating monoamine neurotransmission.
  • It may act as a releasing agent for serotonin, dopamine, and norepinephrine, leading to altered mood and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Derivatives

N-(4-Methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine
  • Structural Difference : Replaces the 4-methyl group on the benzyl ring with a 4-methoxy group.
  • This substitution is common in ligands targeting serotonin receptors .
  • Synthesis : Prepared via reductive amination or Schiff base condensation, similar to protocols in and .
2-(5-Methoxy-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine
  • Structural Difference : Incorporates a 5-methoxyindole moiety instead of pyrrolidine.
  • The 4-methylbenzyl group enhances metabolic stability compared to unsubstituted benzyl analogs .

Halogen-Substituted Analogs

2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine
  • Structural Difference : Substitutes the 4-methylbenzyl group with a 4-chlorophenyl moiety.
  • Impact: Chlorine increases lipophilicity and may improve blood-brain barrier penetration. This compound is noted in safety assessments due to its structural similarity to psychoactive substances .
(E)-N-(2,3-Dichlorobenzylidene)-2-(pyrrolidin-1-yl)ethanamine
  • Structural Difference : Forms a Schiff base with a 2,3-dichlorobenzylidene group.
  • Impact : The dichloro substitution enhances thermal stability (m.p. 179–182°C) and electronic properties, making it suitable for coordination chemistry (e.g., metal complexes in catalysis) .

Piperidine vs. Pyrrolidine Derivatives

N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine Hydrochloride
  • Structural Difference : Replaces pyrrolidine with a piperidine ring and adds a 4-fluorobenzyl group.
  • Fluorine enhances metabolic stability and bioavailability .
N-((5-Nitroindol-3-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine
  • Structural Difference : Features a 5-nitroindole substituent linked via a methylene group.
  • Impact : The nitro group enhances binding to DNA G-quadruplex structures, as demonstrated in anti-cancer research targeting c-Myc oncogenes .

Data Table: Key Analogs and Properties

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
N-(4-Methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine 4-Methylbenzyl, pyrrolidine 248.36* Intermediate, psychoactive analog
N-(4-Methoxybenzyl)-2-(pyrrolidin-1-yl)ethanamine 4-Methoxybenzyl 264.33* Serotonin receptor ligand
2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine 4-Chlorophenyl 240.75 Psychoactive substance analog
N-((5-Nitroindol-3-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine 5-Nitroindole 343.41 c-Myc G-quadruplex binder
(E)-N-(2,3-Dichlorobenzylidene)-2-(pyrrolidin-1-yl)ethanamine 2,3-Dichlorobenzylidene 270.07 Metal coordination chemistry

*Calculated based on analogous structures.

Biological Activity

N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological interactions, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17N2C_{12}H_{17}N_2 and a molecular weight of approximately 191.28 g/mol. It features a pyrrolidine ring attached to a 4-methylbenzyl group, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may exhibit affinity for:

  • Dopamine Receptors : Potential implications in neuropharmacology.
  • Serotonin Receptors : Possible effects on mood regulation and anxiety.
  • Nicotinic Acetylcholine Receptors : Involvement in cognitive function and memory.

These interactions indicate that the compound could modulate neurotransmission, influencing various physiological processes.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Observation Reference
Antidepressant EffectsSignificant reduction in depressive-like behaviors in animal models.
Stimulant PropertiesInduced increased locomotor activity in rodents.
Neuroprotective EffectsExhibited protective effects against neurotoxicity induced by certain agents.
Binding AffinityModerate binding affinity to dopamine D2 receptors.

Study 1: Antidepressant Activity

In a controlled study, this compound was administered to mice subjected to chronic mild stress. Results indicated a significant improvement in behavioral despair models, suggesting its potential as an antidepressant agent.

Study 2: Neuroprotective Properties

Research involving neurotoxic agents revealed that the compound could attenuate neuronal cell death in vitro. This suggests that it may have protective effects against neurodegenerative conditions.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Name Structure Features Biological Activity
N-Methyl-2-(pyrrolidin-1-yl)ethanamineMethyl group on nitrogenKnown for stimulant effects
4-MethylphenethylamineAromatic ring with ethylamineExhibits psychoactive properties
N,N-Dimethyl-2-(pyrrolidin-1-yl)ethanamineTwo methyl groups on nitrogenDifferent pharmacodynamics

The presence of the methyl group at the para position of the benzyl ring in this compound may enhance its binding affinity and selectivity towards specific receptors compared to its analogs.

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